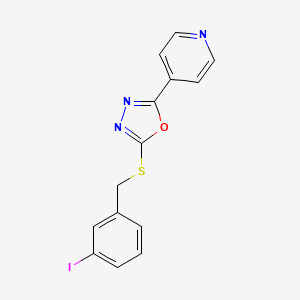
GSK-3 Inhibitor II
概要
説明
スフィンゴシルホスホリルコリン(SPC)は、化学式C₂₃H₄₉N₂O₅Pで表されるスフィンゴシン代謝産物です。細胞内および細胞外シグナル伝達において重要な役割を果たしています。SPCは、小脳顆粒ニューロンおよびPC-12細胞における神経栄養効果について研究されています .
準備方法
合成ルート:
SPCは、酵素反応や化学変換など、さまざまな経路で合成できます。一般的な方法の1つは、リン酸供与体としてホスホコリンを用いて、スフィンゴシンをリン酸化することです。
反応条件:
反応は通常、適切な触媒と溶媒を用いて穏やかな条件下で行われます。SPCはD-エリスロ体とL-トレオ体の両方で存在するため、生成物の立体化学は重要です。
工業生産:
SPCは工業的に広く生産されているわけではありませんが、研究室では研究のためにしばしば合成されています。
化学反応の分析
SPCはいくつかの反応を起こします。
リン酸化: スフィンゴシンへのリン酸基の付加。
加水分解: ホスホコリンエステル結合の切断。
代謝: SPCは脂質代謝経路に関与しています。
一般的な試薬には、ホスホコリン、酵素(キナーゼ)、および穏やかな酸/塩基が含まれます。主な生成物には、リン酸化スフィンゴシン誘導体が含まれます。
4. 科学研究への応用
SPCの多様な応用は、複数の分野にわたっています。
神経生物学: 前述のように神経栄養効果。
循環器研究: SPCは、血管収縮および脳梗塞や心筋梗塞などの疾患における役割を担っています.
がん研究: 抗腫瘍効果の調査.
炎症と免疫: SPCは免疫応答に影響を与えます。
科学的研究の応用
SPC’s diverse applications span multiple fields:
Neurobiology: Neurotrophic effects, as mentioned earlier.
Cardiovascular Research: SPC’s role in vascular contraction and diseases like cerebral infarction and myocardial infarction.
Cancer Research: Investigating its anti-tumor properties.
Inflammation and Immunity: SPC influences immune responses.
作用機序
SPCは、内皮分化遺伝子受容体3(EDG3)のリガンドとして作用します。IP3非依存性経路を介して細胞内カルシウムを動員します。さらに、CCL2の産生を刺激し、アテローム性動脈硬化の発症に貢献する可能性があります。
類似化合物との比較
SPCの独自性は、その生物活性とシグナル伝達特性にあります。類似の化合物には、スフィンゴシン1リン酸(S1P)やセラミド誘導体などの他のスフィンゴ脂質が含まれます。
生物活性
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:
- Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
- Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .
- Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .
Case Studies and Clinical Trials
- Chronic Lymphocytic Leukemia (CLL) :
- Pancreatic Cancer :
- Progressive Supranuclear Palsy (PSP) :
Data Table: Summary of Biological Activities
Pharmacological Implications
The development of GSK-3 inhibitors like this compound has significant implications for treating various diseases:
- Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.
- Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .
特性
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
| Record name | GSK-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478482-75-6 | |
| Record name | GSK-3 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















